molecular formula C11H14N4O B1416904 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1036572-10-7

2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No.: B1416904
CAS No.: 1036572-10-7
M. Wt: 218.26 g/mol
InChI Key: SSBOSRNJRZXAPR-UHFFFAOYSA-N
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Description

2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a heterocyclic compound that features a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable hydrazide with a nitrile to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
  • 2-Methyl-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
  • 2-Methyl-1-[3-(pyridin-4-yl)-1,2,3-oxadiazol-5-yl]propan-1-amine

Uniqueness

2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the oxadiazole ring can affect the compound’s ability to interact with molecular targets and its overall stability .

Biological Activity

The compound 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine , a derivative of the oxadiazole family, has garnered attention for its diverse biological activities. Oxadiazole derivatives are known for their potential in drug discovery due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12H14N4O
Molecular Weight218.27 g/mol
LogP2.1798
Polar Surface Area68.293 Ų

The compound features a pyridine ring and an oxadiazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole scaffold have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies reported that derivatives of oxadiazole possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In vivo studies have shown that oxadiazole derivatives can reduce inflammation in animal models. For example, administration of related compounds has resulted in significant reductions in paw edema in carrageenan-induced models, suggesting potential utility in treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a role in cancer progression and inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in neurotransmission and inflammation .

Case Studies

Several studies have reported on the efficacy of oxadiazole derivatives:

Study 1: Anticancer Activity

A study evaluated a series of oxadiazole derivatives for their anticancer activity against a panel of human tumor cell lines. The results indicated that modifications to the pyridine ring significantly enhanced cytotoxicity. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Study 2: Anti-inflammatory Activity

In a model assessing anti-inflammatory effects, derivatives including our compound showed significant inhibition of edema formation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Properties

IUPAC Name

2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7(2)9(12)11-14-10(15-16-11)8-3-5-13-6-4-8/h3-7,9H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBOSRNJRZXAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171848
Record name α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036572-10-7
Record name α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036572-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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